2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-propylacetamide 2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-propylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0879105
InChI: InChI=1S/C19H23FN2O5S/c1-4-11-21-19(23)13-22(15-7-5-14(20)6-8-15)28(24,25)16-9-10-17(26-2)18(12-16)27-3/h5-10,12H,4,11,13H2,1-3H3,(H,21,23)
SMILES: CCCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Molecular Formula: C19H23FN2O5S
Molecular Weight: 410.5 g/mol

2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-propylacetamide

CAS No.:

Cat. No.: VC0879105

Molecular Formula: C19H23FN2O5S

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-propylacetamide -

Specification

Molecular Formula C19H23FN2O5S
Molecular Weight 410.5 g/mol
IUPAC Name 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-fluoroanilino)-N-propylacetamide
Standard InChI InChI=1S/C19H23FN2O5S/c1-4-11-21-19(23)13-22(15-7-5-14(20)6-8-15)28(24,25)16-9-10-17(26-2)18(12-16)27-3/h5-10,12H,4,11,13H2,1-3H3,(H,21,23)
Standard InChI Key SLIQWXUSRIEPIX-UHFFFAOYSA-N
SMILES CCCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Canonical SMILES CCCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator